2-(3-Chlorophenyl)-2,2-difluoroethan-1-ol
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Overview
Description
2-(3-Chlorophenyl)-2,2-difluoroethan-1-ol is an organic compound characterized by the presence of a chloro-substituted phenyl ring and two fluorine atoms attached to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)-2,2-difluoroethan-1-ol typically involves the reaction of 3-chlorobenzaldehyde with difluoromethyl magnesium bromide, followed by hydrolysis. The reaction conditions often require anhydrous solvents and low temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of catalysts and automated systems can further enhance the efficiency and consistency of the production.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chlorophenyl)-2,2-difluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating mixtures (nitric acid and sulfuric acid) are employed.
Major Products:
Oxidation: Formation of 2-(3-Chloro-phenyl)-2,2-difluoro-acetone.
Reduction: Formation of 2-(3-Chloro-phenyl)-2,2-difluoro-ethane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Chlorophenyl)-2,2-difluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and difluoro groups can enhance its binding affinity and specificity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2-(3-Chloro-phenyl)-2,2-difluoro-acetone
- 2-(3-Chloro-phenyl)-2,2-difluoro-ethane
- 2-(3-Chloro-phenyl)-2,2-difluoro-propanol
Uniqueness: 2-(3-Chlorophenyl)-2,2-difluoroethan-1-ol is unique due to its specific combination of chloro and difluoro substituents, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C8H7ClF2O |
---|---|
Molecular Weight |
192.59 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-2,2-difluoroethanol |
InChI |
InChI=1S/C8H7ClF2O/c9-7-3-1-2-6(4-7)8(10,11)5-12/h1-4,12H,5H2 |
InChI Key |
SIZURLYQNGDOCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CO)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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